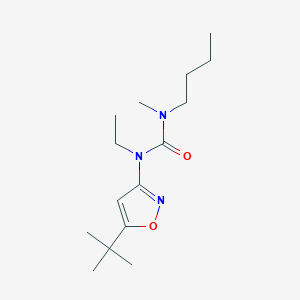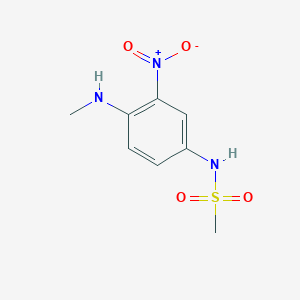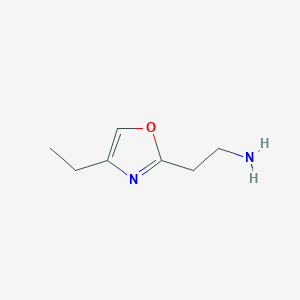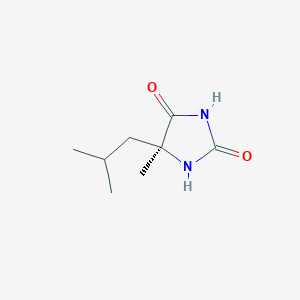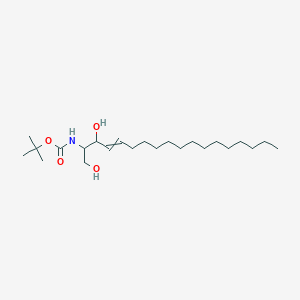
N-Boc-erythro-sphingosine
Übersicht
Beschreibung
tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a long aliphatic chain with hydroxyl groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the reaction of tert-butyl carbamate with an appropriate aliphatic chain precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a fully saturated aliphatic chain.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Boc-erythro-sphingosine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions of carbamates with biological macromolecules.
Medicine: In medicine, this compound has potential applications as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the design of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Boc-erythro-sphingosine involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The aliphatic chain and hydroxyl groups can interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the long aliphatic chain.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromine atom, making it more reactive in substitution reactions.
N-Boc-ethylenediamine: Contains an ethylenediamine moiety, used in peptide synthesis.
Uniqueness: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate is unique due to its long aliphatic chain with hydroxyl groups and a double bond, providing a combination of hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, from organic synthesis to industrial applications.
Eigenschaften
Molekularformel |
C23H45NO4 |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
tert-butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
UMUDVBSIURBUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
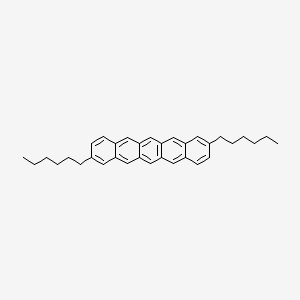
![6-Nitromethyl-[1,4]dioxepan-6-ol](/img/structure/B8558092.png)
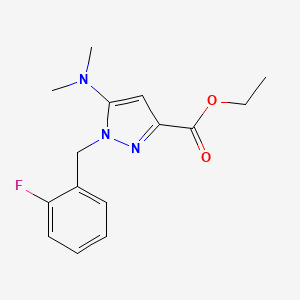
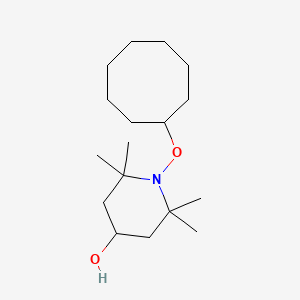
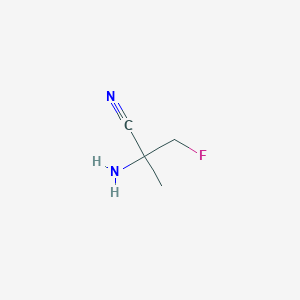
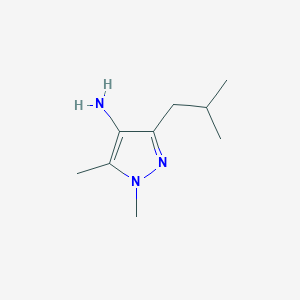
![{1-[(4-Methylphenyl)sulfonyl]ethyl}formamide](/img/structure/B8558116.png)
![2,3-Dihydrothieno[3,2-b]quinolin-9-amine](/img/structure/B8558129.png)
![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)
